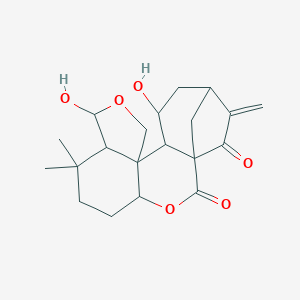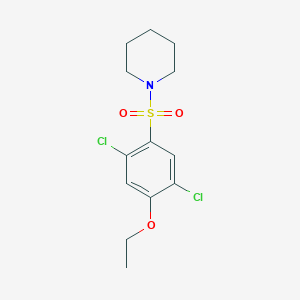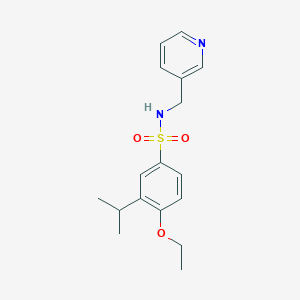
Epinodosin
Descripción general
Descripción
Nodosin is a diterpenoid extracted from the medicinal plant Rabdosia serra (Maxim.) Hara . It has a molecular weight of 362.42 .
Molecular Structure Analysis
The molecular formula of Nodosin is C20H26O6 . The structure of Nodosin has been derived to be 1,3,5,8–tetrahydroxy–2,7–dimethylanthraquinone .
Chemical Reactions Analysis
Nodosin has been found to inhibit the growth of various solid cancer cell lines . It inhibits the proliferation of colorectal cancer cells in a dose- and time-dependent manner .
Physical And Chemical Properties Analysis
Nodosin has a molecular weight of 362.42 and is a solid at room temperature . It is soluble in DMSO .
Aplicaciones Científicas De Investigación
Efecto Anticancerígeno Colorrectal
Nodosin, un diterpenoide extraído de la planta medicinal Rabdosia serra (Maxim.) Hara, se ha encontrado que inhibe el crecimiento de células de cáncer colorrectal (CCR) . Inhibe la proliferación celular al inhibir la síntesis de ADN e induce la muerte celular al inducir estrés oxidativo, apoptosis y autofagia en las células . In vivo, Nodosin inhibió el crecimiento tumoral e indujo a las células a sufrir apoptosis y autofagia sin efectos tóxicos significativos .
Efecto Anti-Carcinoma Escamoso de Células Esofágicas
Epinodosin ha mostrado un efecto inhibitorio efectivo sobre el carcinoma escamoso de células esofágicas (CESC) . Suprime la proliferación celular, la invasión y la migración, e induce la apoptosis de las células CESC . This compound afectó notablemente la expresión de proteínas de la vía de señalización de la proteína quinasa activada por mitógeno (MAPK) . In vivo, this compound podría atenuar el crecimiento de los tumores CESC .
Mediación del Eje miRNA-143-3p/Bcl-2
This compound suprime la viabilidad celular, la invasión y la migración, mientras que induce la apoptosis de las células CESC mediante la mediación de miRNA-143-3p y Bcl-2 . La expresión de p53, Bim y Bax se reguló positivamente, mientras que la de Bcl-2 se reguló negativamente en los tejidos tumorales .
Propiedades Antibacterianas
This compound ha mostrado características biológicas antibacterianas
Mecanismo De Acción
Target of Action
Epindosin primarily targets the smooth muscles in the body . It is an antispasmodic agent, meaning it works to prevent or reduce muscle spasms . This makes it particularly effective in treating conditions involving smooth muscle spasms, such as gastrointestinal tract spasms, ureteric and biliary colic .
Mode of Action
Epindosin operates as an anticholinergic medication . It works by blocking the effect of a chemical messenger known as acetylcholine, thereby relaxing the smooth muscles of the cervix and intestine . This relaxation of the muscles helps to control pain due to smooth muscle spasm and hasten the dilation of the cervix during labor .
Biochemical Pathways
By blocking the effect of acetylcholine, Epindosin can disrupt the normal signaling processes in the body, leading to the relaxation of smooth muscles .
Pharmacokinetics
When administered intramuscularly, the onset of action can be observed within 20-30 minutes .
Result of Action
The primary result of Epindosin’s action is the relief of smooth muscle pain, stiffness, or spasm, thereby improving muscle movement . It helps relieve pain due to periods (menstrual pain), pain after surgery, stomach pain etc . It relaxes the muscles and improves the patient’s condition, helping to treat cramps, pain, bloating, and discomfort .
Action Environment
The efficacy and stability of Epindosin can be influenced by various environmental factors. For instance, patients with an excessive amount of thyroid hormone in the blood, cardiac insufficiency, cardiac failure, and those who have undergone cardiac surgery may experience worsened conditions when taking Epindosin .
Análisis Bioquímico
Biochemical Properties
Epindosin has been found to exhibit moderate cytotoxicity against HL-60 cells, with an IC50 value of 10.4 μM The IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function
Molecular Mechanism
Given its cytotoxicity against HL-60 cells, it is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYJEEIAFBHYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330613 | |
| Record name | NODOSIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10391-09-0 | |
| Record name | NODOSIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NODOSIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B225578.png)








![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)